molecular formula C13H21NO4 B13035436 Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13035436
M. Wt: 255.31 g/mol
InChI Key: VTNIRTUYKOPQGL-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action for this compound is not well-documented.
    • It likely interacts with specific molecular targets or pathways related to tropane alkaloid activity.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, a compound with the CAS number 2225878-79-3, belongs to a class of bicyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

    Chemical Structure and Properties

    The compound features a bicyclic structure with a hydroxyl group and a formyl group that may contribute to its biological properties. The specific arrangement of atoms in the bicyclic framework is crucial for its interaction with biological targets.

    Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

    • Receptor Modulation : Bicyclic compounds can interact with neurotransmitter receptors, influencing pathways related to neuromodulation.
    • Enzyme Inhibition : The structural features allow for potential inhibition of enzymes involved in metabolic pathways.
    • Antioxidant Activity : Hydroxyl groups are often associated with antioxidant properties, which can protect cells from oxidative stress.

    Pharmacological Effects

    Several studies have investigated the pharmacological effects of related compounds:

    • Neuroprotective Effects : Compounds in this class have shown promise in protecting neuronal cells from apoptosis and oxidative damage.
    • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains.

    Case Studies and Research Findings

    • Neuroprotection : A study demonstrated that related azabicyclic compounds could reduce neuronal cell death in models of neurodegeneration, suggesting a protective role against conditions like Alzheimer's disease .
    • Antimicrobial Efficacy : Research indicated that certain bicyclic derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
    • Enzyme Inhibition : A comparative analysis showed that azabicyclo compounds could inhibit specific enzymes involved in metabolic syndromes, thereby potentially aiding in the management of diabetes .

    Data Tables

    The following table summarizes key findings related to the biological activity of this compound and its analogs:

    Study Biological Activity Findings Reference
    Study 1NeuroprotectionReduced apoptosis in neuronal cells
    Study 2AntimicrobialEffective against S. aureus and E. coli
    Study 3Enzyme InhibitionInhibited enzymes linked to metabolic syndromes

    Properties

    Molecular Formula

    C13H21NO4

    Molecular Weight

    255.31 g/mol

    IUPAC Name

    tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

    InChI

    InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-4-6-13(17,7-5-9)10(14)8-15/h8-10,17H,4-7H2,1-3H3

    InChI Key

    VTNIRTUYKOPQGL-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)N1C2CCC(C1C=O)(CC2)O

    Origin of Product

    United States

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